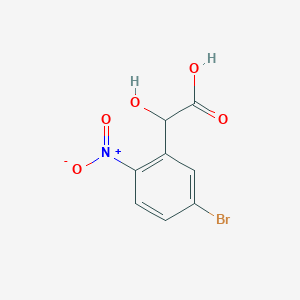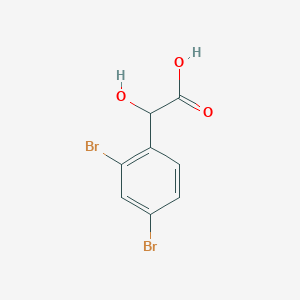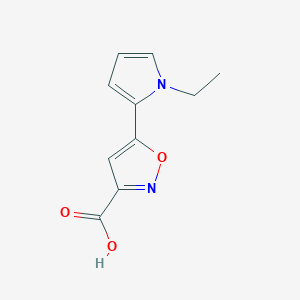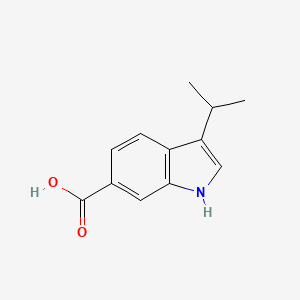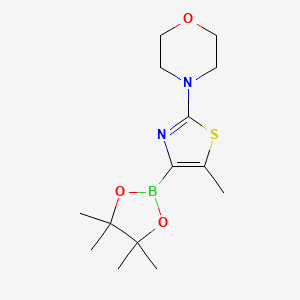
2-(tert-Butoxy)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxy)biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a tert-butoxy group attached to one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a tert-butyl halide in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the tert-butoxy group into the biphenyl core, resulting in a more sustainable and scalable production method.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butoxy)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide or other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and tert-butyl hydroperoxide (TBHP).
Substitution: Reagents such as N-bromosuccinimide (NBS) and halogens (e.g., chlorine, bromine) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group can yield tert-butyl hydroperoxide, while substitution reactions can introduce various functional groups into the biphenyl core .
Applications De Recherche Scientifique
2-(tert-Butoxy)biphenyl has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Pharmaceuticals: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(tert-Butoxy)biphenyl involves its interaction with specific molecular targets and pathways. The tert-butoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . Additionally, the biphenyl core provides a rigid and planar structure that can facilitate π-π stacking interactions with aromatic systems . These interactions play a crucial role in the compound’s effects in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
2-(tert-Butoxy)biphenyl can be compared with other similar compounds, such as:
2-(tert-Butoxy)-1,1’-biphenyl: This compound has a similar structure but with different substitution patterns on the biphenyl core.
2-(tert-Butoxy)-4,5-benzo-1,3,2-dioxaphospholane: This compound contains a dioxaphospholane ring in addition to the tert-butoxy group.
2,2’-[Biphenyl-2,2’-diylbis(-oxy)]diacetic acid: This compound features carboxylic acid groups attached to the biphenyl core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives.
Propriétés
Formule moléculaire |
C16H18O |
|---|---|
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]-2-phenylbenzene |
InChI |
InChI=1S/C16H18O/c1-16(2,3)17-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
Clé InChI |
WYCWTTUWLNPMNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




